molecular formula C6H6ClIN2 B8727204 3-Chloro-6-iodo-4,5-dimethylpyridazine

3-Chloro-6-iodo-4,5-dimethylpyridazine

Cat. No.: B8727204
M. Wt: 268.48 g/mol
InChI Key: ZZCWLCUFPLXJKH-UHFFFAOYSA-N
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Description

This compound is synthesized via nucleophilic aromatic substitution (SNAr) using sodium iodide and hydroiodic acid under microwave irradiation, achieving a yield of 77% . Its structural and electronic properties make it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in reactions requiring halogen leaving groups.

Properties

Molecular Formula

C6H6ClIN2

Molecular Weight

268.48 g/mol

IUPAC Name

3-chloro-6-iodo-4,5-dimethylpyridazine

InChI

InChI=1S/C6H6ClIN2/c1-3-4(2)6(8)10-9-5(3)7/h1-2H3

InChI Key

ZZCWLCUFPLXJKH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN=C1Cl)I)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Differences

3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
  • Structure : Features a pyrazole ring at position 6 instead of iodine.
  • Planarity : The molecule is nearly planar (r.m.s. deviation = 0.070 Å), with a dihedral angle of 6.25° between pyridazine and pyrazole rings .
  • Interactions : Exhibits π–π stacking (centroid separation = 3.5904 Å) in the crystal lattice .
3,6-Dichloro-4,5-dimethylpyridazine (CAS 34584-69-5)
  • Structure : Chlorine substituents at positions 3 and 4.
  • Synthesis : Precursor to the target compound; reacts with sodium iodide to introduce iodine .
  • Cost : Priced at $17.0/1g (98% purity), significantly cheaper than iodine derivatives .
  • Reactivity : Dichloro derivatives are less reactive in SNAr reactions due to chlorine’s weaker leaving-group ability compared to iodine .
3-Chloro-6-hydrazinyl-4,5-dimethylpyridazine
  • Structure : Hydrazine substituent at position 5.
  • Molecular Formula : C₆H₉ClN₄, with a SMILES string of CC1=C(C(=NN=C1NN)Cl)C .
  • Reactivity : Hydrazine enhances nucleophilicity, making it suitable for condensation reactions, unlike the iodine group’s role in electrophilic substitutions.
  • Cost : Priced at $1037.0/1g, reflecting synthesis complexity .
3-Chloro-6-methylpyridazine-4,5-diamine (CAS 1575612-77-9)
  • Structure : Methyl group at position 6 and amine groups at positions 4 and 5.
  • Properties : Increased hydrophilicity due to amine groups, contrasting with the hydrophobic iodine and methyl groups in the target compound .

Physicochemical and Reactivity Comparison

Compound Substituents Molecular Formula Synthetic Yield Price (Purity) Key Reactivity
3-Chloro-6-iodo-4,5-dimethylpyridazine Cl (C3), I (C6), Me (C4,5) C₇H₇ClIN₂ 77% Not reported SNAr, Suzuki coupling
3,6-Dichloro-4,5-dimethylpyridazine Cl (C3, C6), Me (C4,5) C₆H₆Cl₂N₂ Not reported $17.0/1g (98%) Precursor for halogen exchange
3-Chloro-6-hydrazinyl-4,5-dimethylpyridazine Cl (C3), NHNH₂ (C6), Me (C4,5) C₆H₉ClN₄ Not reported $1037.0/1g (95%) Condensation, cyclization reactions
3-Chloro-6-(3,5-dimethylpyrazol-1-yl)pyridazine Cl (C3), pyrazole (C6) C₉H₉ClN₄ Not reported Not reported Hydrogen bonding, π–π interactions

Key Findings

Halogen Effects : Iodine in this compound enhances leaving-group ability compared to chlorine in 3,6-dichloro analogs, facilitating cross-coupling reactions .

Cost Drivers: Hydrazine and iodine derivatives are costlier due to complex synthesis, whereas dichloro derivatives are economical .

Crystal Packing : Pyrazole-substituted analogs exhibit π–π interactions absent in iodine/methyl-substituted compounds .

Solubility : Amine-substituted derivatives (e.g., 3-Chloro-6-methylpyridazine-4,5-diamine) show higher hydrophilicity than halogenated analogs .

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